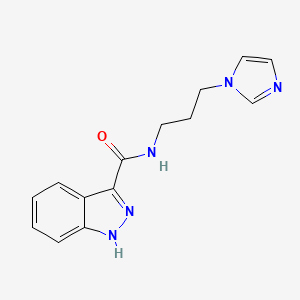
3-fluoro-5-(methylsulfanyl)benzonitrile
概要
説明
3-fluoro-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(methylsulfanyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction, bromination, diazotization, and substitution reactions . The reaction conditions are generally mild, making the process safe and convenient for industrial production.
Industrial Production Methods
For industrial-scale production, the process involves the use of ortho-fluoro benzotrifluoride as the starting material. The method includes nitration to form 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with cyano groups produces this compound .
化学反応の分析
Types of Reactions
3-fluoro-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
科学的研究の応用
3-fluoro-5-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism by which 3-fluoro-5-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a methylthio group.
3-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of a methylthio group.
Uniqueness
3-fluoro-5-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H6FNS |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
3-fluoro-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |
InChIキー |
RUXISEQABDKJBR-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1)F)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-Methoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B8610671.png)




![1-[(2-Methoxypyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8610694.png)
![4-N-[(3-methoxyphenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8610704.png)




![2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8610745.png)

